

# Tributyl Phosphate-d27: A Technical Safety Guide for Researchers

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## Compound of Interest

Compound Name: Tributyl phosphate-d27

Cat. No.: B579870

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the safety data for **Tributyl phosphate-d27**. The majority of toxicological data presented is based on studies of the non-deuterated form, Tributyl phosphate (TBP), as comprehensive data for the deuterated analog is limited. While the fundamental toxicological properties are expected to be similar, deuteration can alter the pharmacokinetic and metabolic profiles of a compound.<sup>[1]</sup> All personnel handling this substance should consult the official Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

## Chemical and Physical Properties

**Tributyl phosphate-d27** is the deuterated form of Tributyl phosphate (TBP), an organophosphorus compound. It is a colorless and odorless liquid at room temperature.<sup>[2][3]</sup> Its primary applications in research and industry include use as a plasticizer, a solvent for extractions, an anti-foaming agent, and a component in hydraulic fluids.<sup>[4][5]</sup> The deuterated form is often used as an internal standard in analytical chemistry.

Property	Value	Reference
Chemical Formula	C <sub>12</sub> H <sub>27</sub> O <sub>4</sub> P	[6]
Molecular Weight	293.48 g/mol	[6]
CAS Number	61196-26-7	[1]
Appearance	Colorless liquid	[2][6]
Boiling Point	289 °C (552 °F) for TBP	[7]
Melting Point	< -80 °C (< -112 °F) for TBP	[8]
Flash Point	145 °C (293 °F) - closed cup	[6]
Density	0.979 g/mL at 25 °C for TBP	[5]
Solubility in Water	Sparingly soluble (~0.68 g/L at 25°C for TBP)	[2]
Vapor Pressure	7.3 mmHg @ 150°C for TBP	[9]
log Kow (Octanol/Water Partition Coefficient)	4.0 for TBP	[10]

## Toxicological Data

The primary hazards associated with Tributyl phosphate are acute toxicity (oral and inhalation), skin irritation, and suspected carcinogenicity.[6][8][10]

## Acute Toxicity

Test	Species	Route	Value	Reference
LD50	Rat	Oral	1390 - 3350 mg/kg	[11]
LD50	Mouse	Oral	400 - 1240 mg/kg	[11]
LC50	Rat	Inhalation	> 4.2 mg/L (6 hours)	[11]
LD50	Rabbit	Dermal	> 3100 mg/kg	[11][12]
IC50 (24h)	PC12 cells	In vitro	338.09 $\mu$ M	[11]
LC50 (48h)	HepG2 cells	In vitro	299 $\mu$ M	[10]

## Chronic Toxicity and Other Endpoints

Endpoint	Species	Key Findings	Reference
Carcinogenicity	Rat	Increased incidence of urinary bladder hyperplasia and papillomas at 700 and 3000 ppm in the diet. Transitional cell carcinomas observed at 3000 ppm.	[2]
Neurotoxicity	Rat	No significant neurotoxic effects were observed in acute or subchronic studies.	[6]
Neurotoxicity	Hen	Unlikely to cause organophosphorus compound-induced delayed neurotoxicity (OPIDN).	[13]
Reproductive Toxicity	Mouse (male)	Decreased sperm count and motility, and testicular damage observed at 50 and 100 mg/kg/day.	[14]
Developmental Toxicity	Zebrafish	Inhibition of neural growth and motor behavior at 10-20 $\mu$ M.	[9]
Genotoxicity (Ames Test)	Salmonella typhimurium	Negative	[1][2]

## Experimental Protocols

### Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[\[15\]](#)  
[\[16\]](#)

Objective: To determine if Tributyl phosphate can induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Methodology:

- Strains: Several strains of *Salmonella typhimurium* that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1538) are used.[\[15\]](#)[\[17\]](#) These strains contain different mutations in the histidine operon.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic metabolic processes in mammals.[\[15\]](#)
- Procedure (Plate Incorporation Method):
  - A mixture of the bacterial culture, the test substance (**Tributyl phosphate-d27**) at various concentrations, and molten top agar (with or without S9 mix) is prepared.[\[18\]](#)
  - This mixture is poured onto minimal glucose agar plates.
  - The plates are incubated at 37°C for 48-72 hours.[\[15\]](#)
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[\[17\]](#)[\[18\]](#)

## Draize Eye Irritation Test

The Draize test is a method to assess the potential of a substance to cause eye irritation or damage.[\[19\]](#)[\[20\]](#)

Objective: To evaluate the ocular irritation potential of Tributyl phosphate.

Methodology:

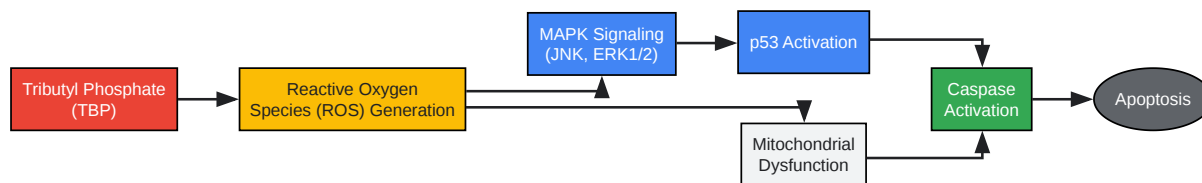
- **Animal Model:** Albino rabbits are typically used due to their large, sensitive eyes and lack of pigmentation, which facilitates observation of iridial responses.[19][20]
- **Procedure:**
  - A defined amount of the test substance (typically 0.1 mL of liquid or 100 mg of solid) is instilled into the conjunctival sac of one eye of each rabbit.[21] The other eye serves as an untreated control.[19]
  - The eyes are not washed out after instillation.
- **Observations:** The cornea, iris, and conjunctiva are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific time points (e.g., 1, 24, 48, and 72 hours, and up to 21 days) after application.[19][21]
- **Scoring:** The severity of the observed lesions is scored according to a standardized system. The total score provides an assessment of the substance's irritancy potential.[20][22]

## Mechanisms of Toxicity and Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the toxicity of Tributyl phosphate. The primary mechanisms identified are the induction of oxidative stress, apoptosis (programmed cell death), and cell cycle arrest.

### Oxidative Stress and Apoptosis Pathway

Tributyl phosphate exposure has been shown to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within cells.[10][12][14] This can damage cellular components and trigger apoptotic pathways. In HepG2 cells, TBP activates the JNK and ERK1/2 signaling pathways, which are part of the mitogen-activated protein kinase (MAPK) cascade.[10] This activation can lead to the initiation of both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.

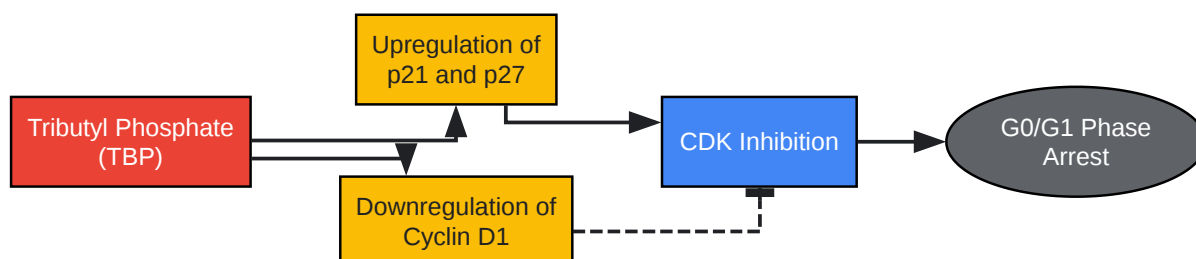


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Caption: TBP-induced oxidative stress and apoptosis signaling pathway.

## Cell Cycle Arrest Pathway

In addition to apoptosis, Tributyl phosphate can induce cell cycle arrest, primarily at the G0/G1 phase.<sup>[10]</sup> This is mediated by the downregulation of cyclin D1 and the upregulation of cyclin-dependent kinase (CDK) inhibitor proteins such as p21 and p27.<sup>[10]</sup> This prevents the cell from progressing through the cell cycle and proliferating.



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Caption: TBP-induced cell cycle arrest at the G0/G1 phase.

## Safe Handling and Emergency Procedures

Engineering Controls:

- Work in a well-ventilated area, preferably in a chemical fume hood.<sup>[7][9]</sup>

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear safety glasses with side shields or goggles.<sup>[7]</sup>

- Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[7][10]
- Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with organic vapor cartridges.[7]

#### Handling and Storage:

- Avoid contact with skin, eyes, and clothing.[10]
- Keep away from heat, sparks, and open flames.[7]
- Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

#### First Aid Measures:

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10][23]
- Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[10][23]
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10][23]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10]

#### Spill and Disposal:

- Spill: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[9][10] Ventilate the area and wear appropriate PPE.
- Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[10]



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